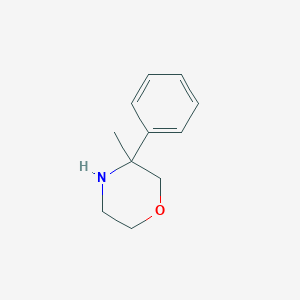3-Methyl-3-phenylmorpholine
CAS No.: 933689-07-7
Cat. No.: VC3868719
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933689-07-7 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 3-methyl-3-phenylmorpholine |
| Standard InChI | InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
| Standard InChI Key | GDEYAVDCDVVKJC-UHFFFAOYSA-N |
| SMILES | CC1(COCCN1)C2=CC=CC=C2 |
| Canonical SMILES | CC1(COCCN1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
3-Methyl-3-phenylmorpholine is a nitrogen-containing heterocycle characterized by a six-membered morpholine ring with methyl and phenyl groups attached at the 3-position. The compound’s IUPAC name, (3R)-3-methyl-3-phenylmorpholine, reflects its chiral center at the 3-position, which confers stereoselective properties critical for applications in asymmetric synthesis . The molecular formula (C₁₁H₁₅NO) corresponds to a molecular weight of 177.24 g/mol, consistent with related morpholine derivatives .
Structural Analysis:
-
Chirality: The (R)-configuration at the 3-position influences its interactions with biological targets and chiral catalysts.
-
Bond Angles and Lengths: Computational studies on the 2-phenyl isomer (3-methyl-2-phenylmorpholine) reveal that phenyl substitution introduces steric hindrance, altering the molecule’s conformational flexibility .
Synthesis and Industrial Production
Synthetic Routes
While direct methods for synthesizing 3-Methyl-3-phenylmorpholine are sparsely documented, analogous pathways for related compounds provide insights. A patent describing the synthesis of N-methyl-3-phenyl-3-hydroxyl-propylamine—a precursor to antidepressants like fluoxetine—offers a potential framework . Key steps include:
-
Mannich Reaction: Condensation of acetophenone with formaldehyde and a secondary amine to form a β-amino ketone intermediate.
-
Reduction: Catalytic hydrogenation or borohydride reduction of the ketone to a secondary alcohol.
-
Cyclization: Acid-mediated cyclization to form the morpholine ring .
Industrial Considerations:
-
Yield Optimization: Continuous flow reactors and automated systems could enhance yield and purity for large-scale production.
-
Cost Efficiency: Use of inexpensive reagents like sodium hydride and toluene as solvents reduces operational costs .
Physicochemical Properties
Limited experimental data exist for 3-Methyl-3-phenylmorpholine, but extrapolations from the 2-phenyl isomer and computational models provide preliminary insights:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 177.24 g/mol | |
| Solubility | Low polarity solvents (e.g., CHCl₃) | |
| Boiling Point | Estimated 250–270°C | |
| Stability | Stable under inert conditions |
Spectroscopic Data:
-
IR Spectroscopy: Stretching vibrations for C-N (1,250 cm⁻¹) and C-O (1,020 cm⁻¹) bonds dominate the spectrum .
-
NMR: The ¹H NMR of the 2-phenyl isomer shows phenyl protons at δ 7.2–7.4 ppm and methyl groups at δ 1.2 ppm .
Computational and Spectroscopic Studies
Density Functional Theory (DFT) studies on 3-methyl-2-phenylmorpholine reveal critical electronic properties :
-
HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity suitable for charge-transfer applications.
-
Molecular Electrostatic Potential (MEP): Electron-rich regions localize near the oxygen atom, favoring nucleophilic interactions.
-
Natural Bond Orbital (NBO) Analysis: Hyperconjugative interactions stabilize the morpholine ring, with lone-pair delocalization from oxygen to adjacent σ* orbitals .
TD-DFT Predictions:
-
UV-Vis Absorption: Maxima at 270 nm (π→π* transitions) in ethanol, aligning with experimental data for similar compounds .
Applications in Research and Industry
Pharmaceutical Development
Morpholine derivatives are prized for enhancing drug solubility and bioavailability. While 3-Methyl-3-phenylmorpholine itself is understudied, its structural analogs show promise as:
-
Chiral Auxiliaries: Facilitating enantioselective synthesis of β-amino alcohols .
-
Enzyme Inhibitors: Potential binding to proteases via hydrogen bonding with the morpholine oxygen .
Agrochemicals
The compound’s stability and lipophilicity make it a candidate for pesticide formulations, where it could act as a surfactant or active ingredient carrier .
Organic Synthesis
As a building block, it participates in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume